L-Methionine sulfoximine

Descripción general

Descripción

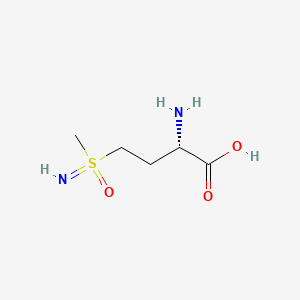

L-Methionine sulfoximine is a sulfoximine derivative of the amino acid methionine. It is known for its potent inhibitory effects on the enzyme glutamine synthetase, making it a valuable tool in biochemical research. This compound exists as two diastereomers, L-S-Methionine sulfoximine and L-R-Methionine sulfoximine, each with distinct biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-Methionine sulfoximine can be synthesized through the oxidation of methionine. One common method involves reacting methionine with hydrogen peroxide in the presence of acetic acid or water to form methionine sulfoxide. This intermediate is then treated with a concentrated sulfuric acid-oleum mixture to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Enzymatic Reactions

MSO participates in diverse enzymatic transformations, contributing to its biological activity:

With L-Amino Acid Oxidase

-

Reaction : Oxidative deamination yields α-imino-γ-methylsulfoximinylbutyrate, which undergoes γ-elimination to form methane sulfinimide and 2-imino-3-butenoic acid .

-

Trapping : In the presence of semicarbazide, the imine intermediate forms α-keto-γ-methylsulfoximinylbutyrate semicarbazone .

With γ-Cystathionase

-

Cleavage : Produces equimolar α-ketobutyrate and methane sulfinimide, which hydrolyzes to methane sulfinic acid .

Transamination

-

Product : Stable α-keto-γ-methylsulfoximinylbutyrate, a potential precursor for non-natural amino acids .

Site-Selective Peptide Modifications

MSO residues in polypeptides enable late-stage bioconjugation via oxidative and cross-coupling reactions:

Sulfoximidation of Methionine Residues

-

Reagents : (Diacetoxyiodo)benzene (PhI(OAc)₂) and ammonium carbamate (NH₂COONH₄) in methanol .

-

Scope : Tolerates bulky (leucine), charged (lysine, arginine), and oxidizable (tyrosine, tryptophan) residues .

Representative Peptide Yields

| Peptide Sequence | Yield (%) |

|---|---|

| Ac-MGDFQ-NH₂ | 94 |

| Ac-YGMLNP-NH₂ | 40 |

| Substance P (Ac-RPKPQQFFGLM-NH₂) | 50 |

Chan–Lam Cross-Coupling

-

Conditions : Cu(OAc)₂-mediated coupling with arylboronic acids in methanol .

-

Applications : Introduces aryl groups (e.g., 4-methoxyphenyl) at sulfoximine N–H sites.

Coupling Efficiency

| Peptide Substrate | Arylboronic Acid | Yield (%) |

|---|---|---|

| Ac-MGKFQ-NH₂ | 4-Nitrophenylboronic acid | 61 |

| α-MSH (Ac-SYSMEHFRWGKPV-NH₂) | 4-Nitrophenylboronic acid | 51 |

Carbonylation

-

Catalyst : Water-soluble Pd complex (Pd–C1) under CO atmosphere.

-

Product : ¹³C-labeled sulfoximine derivatives for isotopic tracing .

Inhibition of Glutamine Synthetase

-

Mechanism : MSO is phosphorylated by glutamine synthetase, forming a transition-state analog that irreversibly blocks the active site .

-

Stereospecificity : Only the L-methionine-S-sulfoximine isomer exhibits convulsant activity and enzyme inhibition .

Reactivity with Mercaptans

Aplicaciones Científicas De Investigación

Biotechnology Applications

1.1. Glutamine Synthetase Inhibition

L-Methionine sulfoximine is primarily recognized as an inhibitor of glutamine synthetase, an enzyme crucial for the synthesis of glutamine from glutamate and ammonia. This inhibition is particularly useful in biotechnological applications involving mammalian cell lines, such as Chinese hamster ovary (CHO) cells. These cells are widely used for the production of recombinant proteins.

- Enhanced Productivity : Research indicates that supplementation with this compound can enhance the productivity of GS-CHOK1SV cell lines by promoting glutathione biosynthesis, which plays a vital role in maintaining cellular redox balance during protein production .

- Auxotrophy Creation : By inhibiting endogenous glutamine synthetase, MSX creates a glutamine auxotrophy in host cells. This allows for the selection of transfectants with increased expression of glutamine synthetase from an expression vector, thereby improving recombinant protein yields .

1.2. Industrial Cell Culture Processes

The application of this compound has been shown to improve the efficiency and reliability of industrial cell culture processes used in the production of biologics. Studies have demonstrated that high levels of MSX can enhance productivity and stability in multiple recombinant GS CHO cell lines without compromising product quality .

Neuropharmacological Applications

2.1. Convulsant Properties

This compound acts as a potent convulsant and has been utilized in neuropharmacological research to study mechanisms underlying seizure activity. Its ability to induce convulsions makes it a valuable tool for investigating the role of glutamate and other neurotransmitters in seizure disorders .

- Impact on Glutamate Dynamics : In primary cortical astrocyte cultures, this compound has been shown to significantly affect glutamine dynamics, which is critical for understanding excitatory neurotransmission and potential therapeutic targets for epilepsy .

Plant Physiology Applications

3.1. Inhibition of Glutamine Synthetase in Plants

In plant physiology, this compound has been used to study nitrogen metabolism by inhibiting glutamine synthetase activity in various crops such as wheat, barley, corn, and sorghum. This inhibition leads to alterations in nitrogen assimilation processes and can affect growth and development .

- Research Findings : Studies have indicated that treatment with this compound can increase ornithine decarboxylase activity while decreasing survival rates under conditions of transient cerebral ischemia . This highlights the compound's utility in understanding stress responses in plants.

Case Studies

Mecanismo De Acción

L-Methionine sulfoximine exerts its effects by inhibiting the enzyme glutamine synthetase. The compound is phosphorylated by glutamine synthetase, resulting in a transition state analog that cannot diffuse from the active site, thereby inhibiting the enzyme . This inhibition leads to a decrease in glutamate production, which is crucial in preventing excitotoxicity in neuronal cells .

Comparación Con Compuestos Similares

Buthionine sulfoximine: Another sulfoximine derivative known for its ability to inhibit γ-glutamylcysteine synthetase.

Glufosinate: A herbicide that also acts as a glutamine synthetase inhibitor.

Uniqueness of L-Methionine Sulfoximine: this compound is unique due to its dual diastereomeric forms, each with distinct biological activities. Its potent inhibition of glutamine synthetase and its applications in neurodegenerative disease research further distinguish it from other similar compounds .

Actividad Biológica

L-Methionine sulfoximine (MSO) is a derivative of the amino acid methionine, known for its biological activity primarily as a glutamine synthetase inhibitor. This compound has garnered attention due to its convulsant properties and potential therapeutic applications in neurodegenerative diseases and hyperammonemia. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

This compound acts primarily by irreversibly inhibiting glutamine synthetase, an enzyme critical for converting glutamate and ammonia into glutamine. This inhibition leads to an increase in cytosolic glutamate levels, which can result in excitotoxicity—a condition that contributes to neuronal damage. The compound specifically targets the active site of the enzyme, forming a stable complex that prevents normal enzymatic function .

Key Findings:

- Convulsant Activity : Only the L-isomer of methionine sulfoximine exhibits convulsant properties, as demonstrated in various animal studies. In particular, it has been shown to induce seizures in mice and dogs at certain doses .

- Neuroprotective Effects : Interestingly, sub-convulsive doses of MSO have been reported to provide neuroprotection in rodent models of hyperammonemia and amyotrophic lateral sclerosis (ALS), suggesting a dual role depending on dosage .

Case Studies

- Convulsant Properties : A study conducted by Sellinger et al. (1968) found that administration of this compound resulted in convulsions in mice, correlating with its inhibition of glutamine synthetase activity. The study highlighted that only the S-isomer was responsible for these effects .

- Neuroprotection in Hyperammonemia : Research indicated that low doses of MSO could mitigate neurotoxic effects associated with elevated ammonia levels in rodent models. This suggests potential therapeutic applications for conditions characterized by hyperammonemia .

- Anti-inflammatory Effects : In a model involving lipopolysaccharide-induced liver failure, pretreatment with MSO significantly improved survival rates from 20% to nearly 80%. This effect was attributed to its ability to suppress pro-inflammatory cytokines such as TNFα and IL-6, indicating a broader immunomodulatory role .

Data Tables

| Study | Findings | Dosage | Outcome |

|---|---|---|---|

| Sellinger et al. (1968) | Induced convulsions in mice | Varies | Convulsant activity confirmed |

| Ghittoni et al. (1970) | Increased brain methionine levels | 4.7 mmoles/kg D-methionine | Altered neurotransmitter dynamics |

| CORE Study (2020) | Improved survival in inflammatory liver failure model | 50 mg/kg MSO | Increased survival from 20% to 80% |

Propiedades

IUPAC Name |

(2S)-2-amino-4-(methylsulfonimidoyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9)/t4-,11?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTAYKAGBXMACB-DPVSGNNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=N)(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936181 | |

| Record name | L-Methionine sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15985-39-4, 21752-32-9, 21752-31-8 | |

| Record name | L-Methionine-DL-sulfoximine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15985-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Methionine-S,R-sulfoximine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015985394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methionine sulfoximine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methionine sulfoximine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14103 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Methionine sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Methionine sulfoximine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIONINE SULFOXIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9P6YZ6JX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHIONINE SULFOXIMINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X87YR5KVS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHIONINE SULFOXIMINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE3D2PZ3TT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.